Cas no 101140-06-1 (5,5',7,7'-Tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-4H,4'H-[3,8'-bichromene]-4,4'-dione)
![5,5',7,7'-Tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-4H,4'H-[3,8'-bichromene]-4,4'-dione structure](https://fr.kuujia.com/scimg/cas/101140-06-1x500.png)
101140-06-1 structure
Nom du produit:5,5',7,7'-Tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-4H,4'H-[3,8'-bichromene]-4,4'-dione
Numéro CAS:101140-06-1
Le MF:C30H18O10
Mégawatts:538.457929134369
MDL:MFCD20275041
CID:124501
PubChem ID:329765365
5,5',7,7'-Tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-4H,4'H-[3,8'-bichromene]-4,4'-dione Propriétés chimiques et physiques
Nom et identifiant
-
- 5,5',7,7'-Tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-4H,4'H-[3,8'-bichromene]-4,4'-dione
- I3,II8-Biapigenin
- 3,8''-Biapigenin
- [3,8'-Bi-4H-1-benzopyran]-4,4'-dione,5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-
- I3,II8 BIAPIGENIN
- 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
- 3,8″-Biapigenin
- 5,5′,7,7′-Tetrahydroxy-2,2′-bis(4-hydroxyphenyl)-[3,8′-bi-4H-1-benzopyran]-4,4′-dione
- 8,3''-Biapigenin
- Biapigenin
- [ "" ]
- CHEMBL515252
- SCHEMBL617814
- FT-0775290
- cid_10414856
- ACon1_000118
- DTXSID301318358
- HMS2270H19
- CS-0017652
- SMR000440615
- [3,8'-Bi-4H-1-benzopyran]-4,4'-dione, 5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-
- 4',4''',5,5'',7,7''-Hexahydroxy-3,8''-biflavone
- Biapigenin; I3,II8-Biapigenin
- CHEBI:192848
- BDBM50259862
- 3,8'-Biapigenin
- 3,8''''-biapigenin
- MEGxp0_000393
- AKOS022184825
- PD151053
- FS-10070
- 101140-06-1
- MLS000877033
- HY-N1799
- BRD-K19704761-001-01-8
- 13,Ii8-Biapigenin
- 3-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
- 5,5',7,7'-Tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-[3,8'-bi-4H-1-benzopyran]-4,4'-dione, 9CI
- NS00097322
- I3,II8-Biapigenin, analytical standard
- B0005-189866
- MLSMR
- DA-49521
- 5,5',7,7'-TETRAHYDROXY-2,2'-BIS(4-HYDROXYPHENYL)-[3,8'-BICHROMENE]-4,4'-DIONE
-
- MDL: MFCD20275041
- Piscine à noyau: InChI=1S/C30H18O10/c31-15-5-1-13(2-6-15)22-12-21(37)24-19(35)11-20(36)26(30(24)39-22)27-28(38)25-18(34)9-17(33)10-23(25)40-29(27)14-3-7-16(32)8-4-14/h1-12,31-36H
- La clé Inchi: IQAMTZLKUHMPPE-UHFFFAOYSA-N
- Sourire: O=C1C(C2=C(O)C=C(O)C3=C2OC(C4=CC=C(O)C=C4)=CC3=O)=C(C5=CC=C(O)C=C5)OC6=C1C(O)=CC(O)=C6
Propriétés calculées
- Qualité précise: 538.09000
- Masse isotopique unique: 538.08999677g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 6
- Nombre de récepteurs de liaison hydrogène: 10
- Comptage des atomes lourds: 40
- Nombre de liaisons rotatives: 3
- Complexité: 1050
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 5
- Surface topologique des pôles: 174Ų
Propriétés expérimentales
- Couleur / forme: Yellow powder
- Dense: 1.7±0.1 g/cm3
- Point d'ébullition: 910.5°C at 760 mmHg
- Point d'éclair: 308.8±27.8 °C
- Le PSA: 181.80000
- Le LogP: 5.13400
- Pression de vapeur: 0.0±0.3 mmHg at 25°C
5,5',7,7'-Tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-4H,4'H-[3,8'-bichromene]-4,4'-dione Informations de sécurité
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:2-8°C
5,5',7,7'-Tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-4H,4'H-[3,8'-bichromene]-4,4'-dione PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1241-5 mg |
3,8'-Biapigenin |
101140-06-1 | 5mg |
¥4389.00 | 2022-04-26 | ||
PhytoLab | 89166-1000mg |
I3,II8-Biapigenin |
101140-06-1 | ≥ 98.0 % | 1000mg |
€15975 | 2023-10-25 | |
ChemFaces | CFN99025-5mg |
3,8'-Biapigenin |
101140-06-1 | >=98% | 5mg |
$318 | 2023-09-19 | |
1PlusChem | 1P0004B7-5mg |
[3,8'-Bi-4H-1-benzopyran]-4,4'-dione, 5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)- |
101140-06-1 | ≥98% | 5mg |
$296.00 | 2023-12-27 | |
PhytoLab | 89166-50mg |
I3,II8-Biapigenin |
101140-06-1 | ≥ 98.0 % | 50mg |
€958.5 | 2023-10-25 | |
TargetMol Chemicals | TN1241-5mg |
3,8''-Biapigenin |
101140-06-1 | 98% | 5mg |
¥ 1430 | 2023-09-15 | |
PhytoLab | 89166-250mg |
I3,II8-Biapigenin |
101140-06-1 | ≥ 98.0 % | 250mg |
€4526.25 | 2023-10-25 | |
1PlusChem | 1P0004B7-1mg |
[3,8'-Bi-4H-1-benzopyran]-4,4'-dione, 5,5',7,7'-tetrahydroxy-2,2'-bis(4-hydroxyphenyl)- |
101140-06-1 | ≥98% | 1mg |
$103.00 | 2023-12-27 | |
TargetMol Chemicals | TN1241-1mg |
3,8''-Biapigenin |
101140-06-1 | 1mg |
¥ 1080 | 2024-07-24 | ||
Ambeed | A635584-10mg |
5,5',7,7'-Tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-4H,4'H-[3,8'-bichromene]-4,4'-dione |
101140-06-1 | 98% | 10mg |
$2063.0 | 2025-03-05 |
5,5',7,7'-Tetrahydroxy-2,2'-bis(4-hydroxyphenyl)-4H,4'H-[3,8'-bichromene]-4,4'-dione Littérature connexe
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Mariia Miliutina,Syeda Abida Ejaz,Viktor O. Iaroshenko,Alexander Villinger,Jamshed Iqbal,Peter Langer Org. Biomol. Chem. 2016 14 495
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2. Taiwaniaflavone and its derivatives: a new series of biflavones from Taiwania cryptomerioides HayataMohammad Kamil,Mohammad Ilyas,Wasiur Rahman,Noriko Hasaka,Masayoshi Okigawa,Nobusuke Kawano J. Chem. Soc. Perkin Trans. 1 1981 553
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V. A. Huck-Pezzei,L. K. Bittner,J. D. Pallua,H. Sonderegger,G. Abel,M. Popp,G. K. Bonn,C. W. Huck Anal. Methods 2013 5 616
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Yu Chen,Fei Gan,Shan Jin,Hui Liu,Shijun Wu,Wenting Yang,Guangzhong Yang RSC Adv. 2017 7 17289
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Ling Wang,Ranran Zeng,Xiaoqian Pang,Qiong Gu,Wen Tan RSC Adv. 2015 5 66391
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Fournisseurs recommandés
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:101140-06-1)3,8''-Biapigenin

Pureté:>98%
Quantité:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prix ($):Enquête